molecular formula C11H9ClO5 B8644994 3-(Chlorocarbonyl)-1,2-phenylene diacetate CAS No. 65055-19-8

3-(Chlorocarbonyl)-1,2-phenylene diacetate

Cat. No. B8644994
CAS RN: 65055-19-8
M. Wt: 256.64 g/mol
InChI Key: JWIRVWSAMLMXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorocarbonyl)-1,2-phenylene diacetate is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chlorocarbonyl)-1,2-phenylene diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chlorocarbonyl)-1,2-phenylene diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65055-19-8

Product Name

3-(Chlorocarbonyl)-1,2-phenylene diacetate

Molecular Formula

C11H9ClO5

Molecular Weight

256.64 g/mol

IUPAC Name

(2-acetyloxy-3-carbonochloridoylphenyl) acetate

InChI

InChI=1S/C11H9ClO5/c1-6(13)16-9-5-3-4-8(11(12)15)10(9)17-7(2)14/h3-5H,1-2H3

InChI Key

JWIRVWSAMLMXIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 g of 2,3-bis(acetyloxy)benzoic acid was suspended in 100 ml of dichloromethane and, at -10° C., 23 g of phosphorous pentachloride was added. The hydrogen chloride gas that formed was removed The resulting clear solution was then evaporated in an oil-pump vacuum yielding a brown honey. This was dissolved in 300 ml of petroleum ether and filtered over active carbon. After distilling off the solvent, the title compound was obtained in the form of white crystals (25.1 g); melting point 97°-99° C. (dec.)
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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